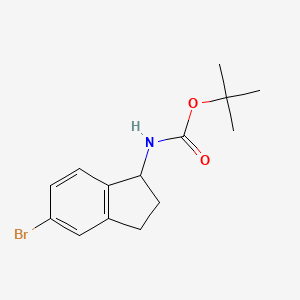

tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and an indene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:

Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position.

Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The indene moiety can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

Substitution: Products depend on the nucleophile used, such as azides, nitriles, or other substituted indenes.

Oxidation: Oxidized products include indanones or other oxygenated derivatives.

Reduction: Reduced products include dihydroindenes or fully saturated indanes.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Aplicaciones Científicas De Investigación

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Applications

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with a molecular weight of 312.2 g/mol. It features a tert-butyl group attached to a carbamate functional group connected to a brominated indene derivative. The presence of bromine at the 5-position of the indene structure can enhance its reactivity and potential biological activity.

Scientific Research Applications

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has potential applications in medicinal chemistry and pharmaceutical research because of its unique structure and possible biological activities. It may be used as an intermediate in synthesizing more complex molecules or as a lead compound for developing drugs that target specific diseases or conditions influenced by inflammation or other biological processes.

Medicinal Chemistry

- The indene core is a common structural motif found in various bioactive molecules, including anticonvulsants, anti-inflammatory agents, and potential anti-cancer drugs.

- The bromine atom can modulate the molecule's properties, potentially influencing its biological activity.

- Aficamten (CK-274), a novel cardiac myosin inhibitor, was discovered from the optimization of indoline compound .

Synthesis

The synthesis of (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with (1R)-5-bromoindanylamine. This reaction proceeds under controlled conditions to yield the desired carbamate product. High-pressure chromatography techniques may be employed to purify the resulting compound and separate any racemic mixtures into their enantiomers.

Structural Similarities

Mecanismo De Acción

The mechanism of action of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with biological molecules. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, depending on the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate

- tert-Butyl (5-bromo-2,3-dihydro-1H-inden-3-yl)carbamate

- tert-Butyl (5-bromo-2,3-dihydro-1H-inden-4-yl)carbamate

Uniqueness

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the specific positioning of the bromine atom and the carbamate group on the indene moiety. This unique structure can lead to different reactivity and interaction profiles compared to its isomers and other similar compounds.

Actividad Biológica

tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated indene moiety and a carbamate functional group. These characteristics suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO2, with a molecular weight of approximately 312.2 g/mol. The compound features a tert-butyl group attached to a carbamate, with a bromine atom at the 5-position of the indene structure, enhancing its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.2 g/mol |

| CAS Number | 903555-98-6 |

| IUPAC Name | tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |

Synthesis

The synthesis of this compound typically involves the bromination of indene followed by hydrogenation and subsequent reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This multi-step process yields the desired carbamate product with high purity .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related brominated indene derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer .

Case Study:

In a recent study involving brominated indene derivatives, several compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM. Notably, three compounds were selected for further evaluation due to their ability to induce apoptosis in MDA-MB-231 cells at concentrations of 1 µM and enhance caspase activity significantly at higher doses .

The precise mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the bromine atom may facilitate interactions with nucleophilic sites in proteins or other biomolecules .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-5-Bromo-2,3-dihydro-1H-indene | C9H9Br | Lacks carbamate functionality |

| tert-butyl (2,3-dihydro-1H-indene) | C12H14 | No halogen substitution |

| N-Boc-(S)-phenylalanine | C11H14N2O4 | Contains an amino acid structure |

| tert-butyl (5-chloro-2,3-dihydro-1H-indene) | C14H18ClNO2 | Chlorine instead of bromine |

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activity, tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-y)carbamate has potential applications as an intermediate in synthesizing more complex pharmaceutical agents. Its unique properties may also make it suitable for developing drugs targeting inflammatory diseases or certain cancers.

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNVJDYBBIPHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.